

# A Comparative Efficacy Analysis: LEO 39652 and Roflumilast in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two phosphodiesterase-4 (PDE4) inhibitors: **LEO 39652**, a novel "dual-soft" topical agent, and roflumilast, an established oral and topical treatment. This document synthesizes preclinical and clinical data to offer an objective performance assessment, supported by detailed experimental methodologies.

### Introduction

Both **LEO 39652** and roflumilast exert their therapeutic effects by inhibiting the PDE4 enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP). By increasing cAMP levels within immune and inflammatory cells, these inhibitors attenuate the inflammatory cascade. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[1] **LEO 39652** was developed as a topical treatment for atopic dermatitis, designed with a "dual-soft" mechanism to minimize systemic exposure by undergoing rapid metabolism in the bloodstream and liver.[2]

# Preclinical Efficacy: A Head-to-Head Look at PDE4 Inhibition

The in vitro potency of **LEO 39652** and roflumilast has been characterized by their half-maximal inhibitory concentrations (IC50) against various PDE4 subtypes. This data is critical for understanding their specific inhibitory profiles.



| Compound    | PDE4 Subtype | IC50 (nM) | TNF-α Inhibition<br>IC50 (nM)                                 |
|-------------|--------------|-----------|---------------------------------------------------------------|
| LEO 39652   | PDE4A        | 1.2[3]    | 6.0 (in human<br>PBMCs)[3]                                    |
| PDE4B       | 1.2[3]       |           |                                                               |
| PDE4C       | 3.0[3]       | _         |                                                               |
| PDE4D       | 3.8[3]       | _         |                                                               |
| Roflumilast | PDE4A1       | 0.7       | ~1.0 (LPS-triggered release from human bronchial explants)[2] |
| PDE4A4      | 0.9          |           |                                                               |
| PDE4B1      | 0.7          | _         |                                                               |
| PDE4B2      | 0.2          | _         |                                                               |
| PDE4C1      | 3.0          | _         |                                                               |
| PDE4C2      | 4.3          | _         |                                                               |

## **Clinical Efficacy: Performance in Target Indications**

Direct comparative clinical trials between **LEO 39652** and roflumilast are not available. However, an examination of their performance in their respective target indications provides valuable insights into their clinical potential.

## **LEO 39652** in Atopic Dermatitis

A Phase I clinical trial for **LEO 39652** cream in adults with mild to moderate atopic dermatitis aimed to assess its efficacy after 3 weeks of treatment.[4] The primary efficacy endpoints included the change from baseline in the Eczema Area and Severity Index (EASI) and the percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).[5][6] However, reports indicate a lack of clinical efficacy for **LEO 39652** in atopic dermatitis, which is thought to be due to insufficient drug availability at the target site in the skin.



### **Roflumilast in Plaque Psoriasis and COPD**

Roflumilast has demonstrated significant efficacy in the treatment of both plaque psoriasis and COPD.

Plaque Psoriasis: In Phase 3 trials (DERMIS-1 and DERMIS-2), roflumilast cream 0.3% applied once daily for 8 weeks resulted in a significantly higher percentage of patients achieving IGA success (clear or almost clear with a ≥2-grade improvement) compared to vehicle.[7] A key secondary endpoint was the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75).[8][9] At week 8, 40.3% of patients treated with roflumilast achieved PASI 75, compared to 6.5% of those treated with vehicle.[10]

COPD: Clinical trials in patients with severe COPD have shown that oral roflumilast improves lung function, as measured by the forced expiratory volume in 1 second (FEV1).[11][12] In a 1-year study, roflumilast treatment resulted in a significant increase in post-bronchodilator FEV1 compared to placebo.[11] The REACT study, a 52-week trial, also demonstrated the efficacy of roflumilast in reducing moderate or severe exacerbations in patients with severe COPD.[13]

## **Experimental Protocols**

For the benefit of researchers, detailed methodologies for key assays are provided below.

# Phosphodiesterase-4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of compounds against PDE4 enzymes using a fluorescence polarization (FP) method.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate by the PDE4 enzyme. When the substrate is intact, it is small and rotates rapidly, resulting in low FP. Upon hydrolysis by PDE4, the resulting AMP-fluorescein binds to a larger binding agent, slowing its rotation and increasing the FP signal. Inhibitors of PDE4 prevent this hydrolysis, thus keeping the FP signal low.[1][14]

#### Protocol:

Reagent Preparation:



- Prepare a complete PDE assay buffer containing Tris-HCl, MgCl2, DTT, and NaN3.
- Dilute the recombinant human PDE4 enzyme (e.g., PDE4B1) to the desired concentration in the complete assay buffer.
- Prepare serial dilutions of the test compounds (LEO 39652 or roflumilast) in the assay buffer. A known PDE4 inhibitor like rolipram or roflumilast should be used as a positive control.
- Prepare the FAM-labeled cAMP substrate at the appropriate concentration in the assay buffer.
- Assay Procedure (96-well plate format):
  - Add 25 μL of the diluted PDE4 enzyme solution to each well.
  - Add 5 µL of the test compound dilutions or control to the respective wells.
  - Initiate the enzymatic reaction by adding 20 μL of the FAM-cAMP substrate solution to each well.
  - Incubate the plate at room temperature for 60 minutes.
  - Stop the reaction and measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
- Data Analysis:
  - Calculate the percent inhibition for each compound concentration relative to the controls.
  - Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

# TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF- $\alpha$  from PBMCs stimulated with lipopolysaccharide (LPS).



Principle: PBMCs, when stimulated with LPS, produce and release TNF- $\alpha$ . PDE4 inhibitors increase intracellular cAMP, which in turn suppresses the signaling pathways leading to TNF- $\alpha$  production. The amount of TNF- $\alpha$  released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[15]

#### Protocol:

- PBMC Isolation:
  - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  - Wash the isolated PBMCs with phosphate-buffered saline (PBS) and resuspend them in complete RPMI-1640 medium supplemented with fetal bovine serum and L-glutamine.
- Cell Stimulation and Treatment:
  - Plate the PBMCs in a 96-well plate at a density of 1 x 10<sup>6</sup> cells/mL.
  - Pre-incubate the cells with various concentrations of the test compounds (LEO 39652 or roflumilast) for 1 hour at 37°C in a 5% CO2 incubator.
  - Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS) and a vehicle control (LPS with vehicle).
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- TNF-α Quantification (ELISA):
  - Centrifuge the plate to pellet the cells and carefully collect the supernatant.
  - $\circ$  Quantify the concentration of TNF- $\alpha$  in the supernatants using a human TNF- $\alpha$  ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.



 Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

## Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.



Click to download full resolution via product page

Caption: PDE4 Inhibition Signaling Pathway.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Evaluation of Tolerability and Pharmacokinetics of Roflumilast, 250μg and 500μg, as addon to Standard COPD Treatment to Treat Severe COPD [ctv.veeva.com]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. LEO Pharma Announces Positive Results From Phase 2b Clinical Study for Tralokinumab in Atopic Dermatitis [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. arcutis.com [arcutis.com]



- 8. medicalaffairs.arcutis.com [medicalaffairs.arcutis.com]
- 9. Roflumilast Cream 0.3% in Patients With Chronic Plaque Psoriasis: Individual Patient PASI and PASI-HD Responses: Pooled DERMIS-1 and DERMIS-2 Phase 3 Trials | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 10. Roflumilast | Roflumilast Cream 0.3% in Patients with Chronic Plaque Psoriasis: Pooled PASI and PASI-HD Results from the DERMIS Phase III Trials | springermedicine.com [springermedicine.com]
- 11. Effect of 1-year treatment with roflumilast in severe chronic obstructive pulmonary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roflumilast: a review of its use in the treatment of COPD PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis: LEO 39652 and Roflumilast in Inflammatory Disease Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#efficacy-of-leo-39652-compared-to-roflumilast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com